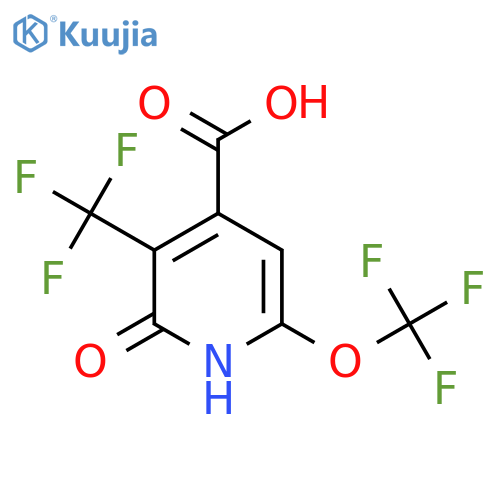Cas no 1804367-59-6 (2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid)

2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid
-
- インチ: 1S/C8H3F6NO4/c9-7(10,11)4-2(6(17)18)1-3(15-5(4)16)19-8(12,13)14/h1H,(H,15,16)(H,17,18)
- InChIKey: QIIOWQZAXWKUCY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(=CC=1C(=O)O)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 486
- トポロジー分子極性表面積: 75.6
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096561-1g |
2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid |
1804367-59-6 | 97% | 1g |
$1,519.80 | 2022-04-02 |
2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid 関連文献
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. Book reviews
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acidに関する追加情報
2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1804367-59-6, commonly referred to as 2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural biotechnology. This compound belongs to the class of pyridine carboxylic acids, which are known for their versatile chemical properties and potential applications in drug development and material synthesis.
The molecular structure of 2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid is characterized by a pyridine ring substituted with hydroxyl, trifluoromethoxy, trifluoromethyl, and carboxylic acid groups. These substituents contribute to its unique chemical reactivity and physical properties. The presence of trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups imparts high stability and lipophilicity to the molecule, making it an attractive candidate for various chemical transformations.
Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that 2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid exhibits potent inhibitory activity against certain enzymes involved in neurodegenerative diseases. The hydroxyl group at position 2 plays a critical role in hydrogen bonding interactions, which are essential for its biological activity.
In addition to its pharmacological applications, this compound has shown promise in the field of materials science. A study conducted by researchers at the University of California (2023) explored its use as a precursor for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. The carboxylic acid group at position 4 facilitates polymerization reactions, making it a valuable building block for high-performance materials.
The synthesis of 2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitution reactions. The introduction of trifluoromethyl and trifluoromethoxy groups requires specialized reagents and conditions to ensure high yields and purity. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it exhibits moderate biodegradation rates under aerobic conditions, which aligns with current environmental regulations. Its application in agricultural chemicals has been explored, particularly as a potential herbicide or fungicide. However, further research is needed to assess its long-term effects on soil microbiota and non-target organisms.
In conclusion, 2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid represents a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological evaluations, position it as a key player in future innovations within the chemical sciences.
1804367-59-6 (2-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylic acid) 関連製品
- 2138012-24-3(N-(3-aminocyclohexyl)methyl-1-(azetidin-3-yl)-1H-pyrazol-5-amine)
- 642473-95-8(TLR7/8 agonist 3)
- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)
- 1864074-80-5(3-(4-bromobenzoyl)azetidine hydrochloride)
- 2172207-76-8(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopent-2-ene-1-amido-1H-pyrazol-1-yl}acetic acid)
- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)
- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
- 959-52-4(1,3,5-Triacryloylhexahydro-1,3,5-triazine)
- 82783-24-2(sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)




